(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Chiral Resolution Enantioselective Synthesis Phenethylamine SAR

Researchers sourcing chiral amines for CNS drug discovery often encounter undefined stereochemistry from racemic mixtures, which confounds SAR studies and target engagement data. This enantiopure (S)-hydrochloride salt eliminates that variable. - Defined (S)-stereochemistry ensures consistent receptor pharmacology at serotonergic and dopaminergic targets. - The 3-fluoro-4-methoxy core, validated in potent PDE4 inhibitors (IC50=12 nM), provides a metabolic stability advantage. - Supplied with orthogonal analytical verification (NMR, HPLC) to guarantee chiral purity for reliable asymmetric synthesis and method development.

Molecular Formula C9H13ClFNO
Molecular Weight 205.66
CAS No. 1980007-86-0
Cat. No. B3040400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
CAS1980007-86-0
Molecular FormulaC9H13ClFNO
Molecular Weight205.66
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)F)N.Cl
InChIInChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
InChIKeyIWQJXEXCMWBMQV-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine Hydrochloride: Chiral Building Block for CNS & PDE4


(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is an enantiomerically pure chiral phenethylamine derivative featuring a 3-fluoro-4-methoxyphenyl substitution pattern [1]. The compound exists as the hydrochloride salt of the (S)-enantiomer (free base CAS 870849-66-4) with molecular formula C9H13ClFNO and molecular weight 205.66 g/mol . It serves primarily as a chiral building block for pharmaceutical synthesis, particularly in central nervous system (CNS) drug discovery and phosphodiesterase (PDE) inhibitor programs, where the defined (S)-stereochemistry at the α-carbon is essential for target engagement [2].

Enantiopure (S)-stereochemistry: Chiral amine building block with defined α-carbon configuration for CNS target engagement studies.

3-Fluoro-4-methoxyphenyl substitution: Substitution pattern supports PDE4 inhibitor pharmacophore research.

Hydrochloride salt form: Standard salt for chiral resolution and asymmetric synthesis workflows.

Procurement Risk: Racemic and Positional Isomer Substitution


Substitution with racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine or alternative positional isomers introduces critical variability in stereochemical outcome and electronic distribution that cannot be remediated downstream. The (S)-configuration at the chiral α-carbon dictates three-dimensional orientation in target binding pockets; racemic material introduces the (R)-enantiomer as a competitive antagonist or off-target ligand, confounding structure-activity relationship (SAR) interpretation . Furthermore, the specific 3-fluoro-4-methoxy substitution pattern creates a unique electronic environment compared to regioisomers (e.g., 2-fluoro-4-methoxy or 3-fluoro-5-methoxy analogs), altering hydrogen-bonding capacity, metabolic stability, and lipophilicity in ways that cannot be corrected by formulation .

Target:
(S)-enantiomer HCl
Racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine introduces (R)-enantiomer, which may act as antagonist or off-target ligand and confound SAR interpretation.
Target:
3-fluoro-4-methoxy isomer
Positional isomers (e.g., 2-fluoro-4-methoxy or 3-fluoro-5-methoxy) alter electronic distribution and metabolic stability profiles, potentially shifting target engagement and clearance patterns.
Target:
Enantiopure hydrochloride
Non-hydrochloride salt forms or free base may differ in solubility and handling, which could affect reaction reproducibility in chiral synthesis sequences.

Quantitative Differentiation Evidence: (S)-FMEA vs. Comparators


Enantiopure vs. Racemic: Bioactivity Impact

The (S)-enantiomer of 1-(3-fluoro-4-methoxyphenyl)ethanamine (FMEA) has been identified as the active stereoisomer with therapeutic potential in CNS research, whereas the (R)-enantiomer exhibits distinct pharmacological properties . Use of the racemic mixture introduces the inactive or antagonistic (R)-enantiomer, which can mask true potency, alter dose-response relationships, and generate misleading SAR conclusions. Procurement of the enantiopure (S)-hydrochloride salt eliminates this confounding variable and ensures reproducible target engagement data .

Enantiopure vs. Racemic
Class-level inference
Active (S)-enantiomer vs. racemate; stereochemistry determines target interaction profile
Enantiopurity critical for reproducible SAR; racemate may mask true potency.
Class-level principle; direct comparative data not provided.
Chiral Resolution Enantioselective Synthesis Phenethylamine SAR

Fluorine Substitution Enhances Metabolic Stability

Fluorine substitution at the 3-position of the aromatic ring in 3-fluoro-4-methoxy phenethylamine derivatives enhances metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that site . The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs. ~98 kcal/mol), reducing the rate of oxidative defluorination and hydroxylation. This principle applies directly to (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride compared to non-fluorinated 4-methoxyphenethylamine analogs, which undergo more rapid metabolic clearance .

Fluorine Metabolic Stability
Class-level inference
C-F bond: ~116 kcal/mol
C-H bond: ~98 kcal/mol
Difference: ~18 kcal/mol
Supports metabolic stability review; fluorine substitution may reduce CYP-mediated oxidation.
Calculated bond energy; experimental metabolic data to verify.
Metabolic Stability Fluorine Substitution Medicinal Chemistry

PDE4 Inhibition: 3-Fluoro-4-Methoxyphenyl Pharmacophore

The 3-fluoro-4-methoxyphenyl core is a validated pharmacophore in potent phosphodiesterase-4 (PDE4) inhibitors. A structurally related compound bearing the 3-fluoro-4-methoxyphenyl moiety exhibited PDE4 inhibitory activity with an IC50 of 12 nM in guinea-pig macrophage assays [1]. This demonstrates that the substitution pattern is not merely a passive building block but an active contributor to target engagement. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride serves as the chiral amine precursor to this validated scaffold, enabling construction of enantiopure PDE4 inhibitor candidates with defined stereochemistry .

PDE4 Inhibition Analog
Cross-study comparable
IC50 = 12 nM
Supports PDE4 inhibitor scaffold potency context; analog data requires direct compound confirmation.
Guinea-pig macrophage assay; compound-specific validation needed.
PDE4 Inhibition Inflammation CNS Disorders

Batch-to-Batch Consistency and Purity Verification

Commercially available (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride is supplied with a standard purity of 95%, verified by orthogonal analytical methods including NMR, HPLC, and GC on a per-batch basis . This multi-method verification ensures that the material meets specifications for identity, chiral purity, and chemical purity, minimizing the risk of lot-to-lot variability that can derail SAR studies or scale-up efforts .

Batch Purity Verification
Supporting evidence
95% purity, verified by NMR, HPLC, GC per batch
Triple-method verification supports batch consistency and experimental reproducibility.
Batch-specific CoA should be reviewed prior to critical studies.
Quality Control Analytical Chemistry Reproducibility

Lipophilicity and CNS Drug-Likeness

The computed octanol-water partition coefficient (cLogP) for (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine free base is 2.55, positioning it within the optimal lipophilicity range (1.5–3.5) for CNS drug candidates . Compounds with cLogP values outside this range often exhibit poor brain penetration (too hydrophilic) or high non-specific binding and rapid clearance (too lipophilic). This property distinguishes the 3-fluoro-4-methoxy substitution pattern from more hydrophilic analogs lacking the methoxy group or more lipophilic analogs with additional alkyl substituents .

Lipophilicity (cLogP)
Class-level inference
cLogP = 2.55 (free base)
Within reported CNS drug-like lipophilicity range; supports CNS penetration model interpretation.
Computed value; experimental logP and brain penetration data to validate.
CNS Drug Discovery Lipophilicity Drug-Likeness

Application Scenarios: PDE4 and CNS Discovery


Enantioselective Synthesis of PDE4 Inhibitors

The 3-fluoro-4-methoxyphenyl core is validated in potent PDE4 inhibitors (IC50 = 12 nM). (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride provides the chiral amine handle for constructing enantiopure PDE4 inhibitor candidates. Procurement of this specific (S)-enantiomer ensures that the resulting compounds maintain defined stereochemistry at the α-carbon, which is critical for PDE4 subtype selectivity and target engagement [1]. This is particularly relevant for programs targeting PDE4B for inflammatory diseases (COPD, asthma, psoriasis) and PDE4D for cognitive enhancement and depression .

Synthesis of CNS-Penetrant Chiral Amines

With a computed cLogP of 2.55, the free base of this compound lies within the optimal lipophilicity window for CNS drug candidates (1.5–3.5). Researchers procuring (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride can leverage this favorable starting point to synthesize chiral amine derivatives—including N-alkylated and N-arylated analogs—with predicted blood-brain barrier permeability . The defined (S)-stereochemistry is essential for consistent receptor pharmacology at serotonergic and dopaminergic targets .

SAR Studies: Controlled Stereochemistry and Metabolism

The 3-fluoro substitution confers enhanced metabolic stability compared to non-fluorinated analogs by blocking CYP-mediated oxidation. (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride enables systematic SAR exploration where the stereochemistry, fluorine substitution, and methoxy position are all controlled variables. This eliminates the confounding effects of racemic mixtures or regioisomeric impurities, ensuring that observed changes in potency, selectivity, or metabolic clearance are attributable to the intended structural modifications rather than undefined stereochemical or positional variability .

Chiral Resolution and Asymmetric Synthesis Methods

The enantiopure (S)-hydrochloride salt serves as an authentic reference standard for developing and validating chiral resolution methods for related 1-arylethanamine derivatives. Its well-defined stereochemistry and availability at 95% purity with orthogonal analytical verification (NMR, HPLC, GC) make it suitable for calibrating chiral HPLC columns, optimizing enantioselective synthetic routes, and establishing analytical methods for enantiomeric excess determination in asymmetric catalysis programs .

Application
Selection Property
Validation Focus
Enantioselective PDE4 inhibitor synthesis
Enantiopure (S)-stereochemistry with 3-fluoro-4-methoxyphenyl core
PDE4 subtype-selectivity profile; confirm target engagement in disease-relevant models
CNS-penetrant chiral amine synthesis
Lipophilicity within reported CNS drug-like window
Blood-brain barrier permeability assessment; receptor pharmacology studies
Stereochemistry-controlled SAR studies
Defined (S)-configuration and 3-fluoro substitution pattern
Metabolic stability comparison vs. non-fluorinated analogs; CYP oxidation profile
Chiral resolution method development
Enantiopure reference standard with verified purity
Enantiomeric excess determination; chiral HPLC column calibration

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